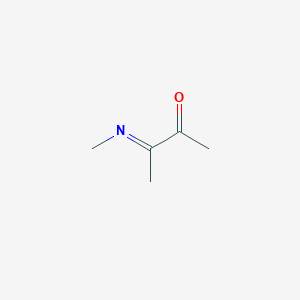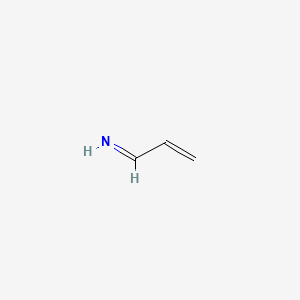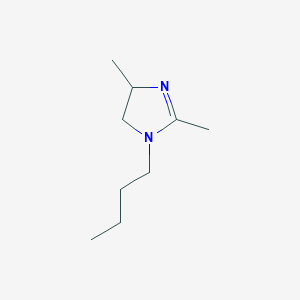![molecular formula C12H7BrN2O B14461228 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine CAS No. 67588-13-0](/img/structure/B14461228.png)
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is a heterocyclic compound that features a bromophenyl group attached to an oxazolo-pyridine scaffold
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine typically involves the condensation of 2-amino-3-hydroxypyridine with a brominated benzoyl chloride under basic conditions. A rapid method for the preparation of 2-substituted oxazolo[4,5-b]pyridines involves microwave-assisted direct condensation reactions . This method provides moderate to good yields and is efficient for producing libraries of fused oxazolo-pyridines.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of microwave-assisted synthesis and palladium-catalyzed reactions are promising approaches for scaling up the production of such heterocyclic compounds.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction:
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Palladium Catalysts: Used for C-H bond functionalization and arylation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing kinase inhibitors and other bioactive molecules.
Antimicrobial Agents: Derivatives of oxazolo-pyridines have shown significant antibacterial activity.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic properties.
Mecanismo De Acción
The mechanism of action of 2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its heterocyclic structure. The bromophenyl group may enhance its binding affinity to specific targets, contributing to its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
2-(2-Bromophenyl)[1,3]oxazolo[5,4-b]pyridine is unique due to the position of the bromine atom on the phenyl ring, which can influence its reactivity and biological activity. The oxazolo-pyridine scaffold also provides a versatile platform for further functionalization and derivatization.
Propiedades
Número CAS |
67588-13-0 |
|---|---|
Fórmula molecular |
C12H7BrN2O |
Peso molecular |
275.10 g/mol |
Nombre IUPAC |
2-(2-bromophenyl)-[1,3]oxazolo[5,4-b]pyridine |
InChI |
InChI=1S/C12H7BrN2O/c13-9-5-2-1-4-8(9)11-15-10-6-3-7-14-12(10)16-11/h1-7H |
Clave InChI |
VVJQLZXSHCEIMV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)N=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 2-[(ethoxycarbonyl)amino]butanoate](/img/structure/B14461147.png)
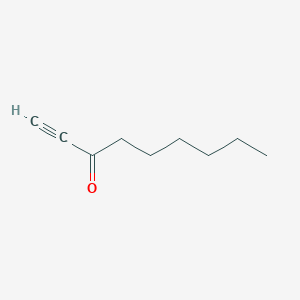
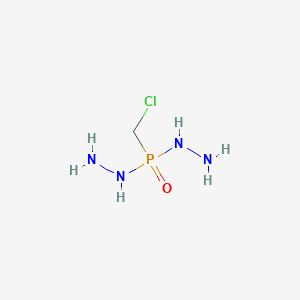


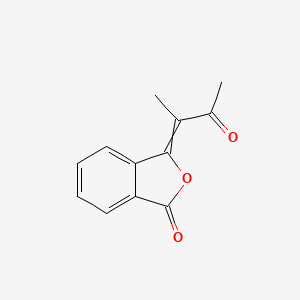

![Benzenesulfonic acid, [[(chloroacetyl)amino]methyl][4-[[4-(cyclohexylamino)-9,10-dihydro-9,10-dioxo-1-anthracenyl]amino]phenoxy]methyl-, monosodium salt](/img/structure/B14461182.png)

![Chloro-[chloromercurio(cyclohexylidene)methyl]mercury](/img/structure/B14461192.png)
